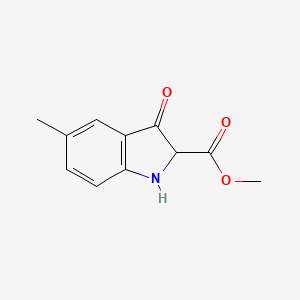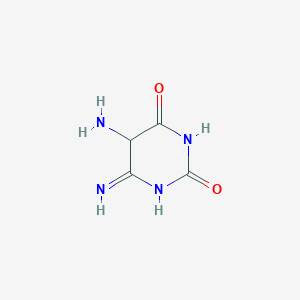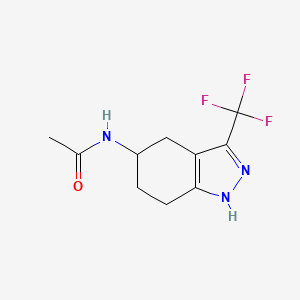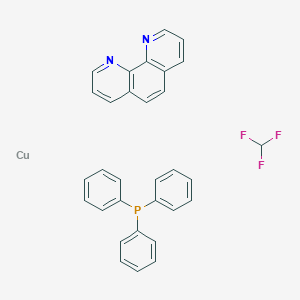
Methyl 5-methyl-3-oxoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-3-oxoindoline-2-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This compound, specifically, is characterized by its unique structure, which includes a methyl group at the 5-position, a keto group at the 3-position, and a carboxylate ester at the 2-position of the indoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . For this specific compound, the starting materials would include a suitable methyl-substituted ketone and phenylhydrazine, with methanesulfonic acid as the catalyst under reflux conditions in methanol .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-methyl-3-oxoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group at the 3-position can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can also be reduced to form alcohols.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
Methyl 5-methyl-3-oxoindoline-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-oxoindoline-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through the activation of caspases and the inhibition of key signaling pathways such as the RAF/MEK/ERK pathway . This compound’s ability to modulate these pathways makes it a promising candidate for further drug development.
Comparison with Similar Compounds
Methyl indole-3-carboxylate: Another indole derivative with similar structural features but differing in the position of the functional groups.
2-oxoindoline-based acetohydrazides: Compounds with similar core structures but different substituents, showing notable anticancer activities.
Uniqueness: Methyl 5-methyl-3-oxoindoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-methyl-3-oxo-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-6-3-4-8-7(5-6)10(13)9(12-8)11(14)15-2/h3-5,9,12H,1-2H3 |
InChI Key |
URMPWRYXHILSPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)

![4-(4-{[(4-Methoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12446384.png)

![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)

![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-iodobenzamide](/img/structure/B12446436.png)

![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)


